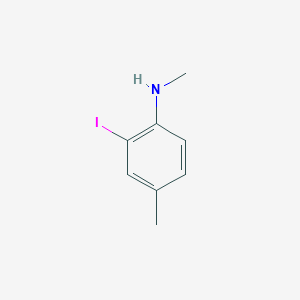2-Iodo-N,4-dimethylaniline
CAS No.: 835872-99-6
Cat. No.: VC8139156
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 835872-99-6 |
|---|---|
| Molecular Formula | C8H10IN |
| Molecular Weight | 247.08 g/mol |
| IUPAC Name | 2-iodo-N,4-dimethylaniline |
| Standard InChI | InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 |
| Standard InChI Key | LQFODDFFAVZUFW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC)I |
| Canonical SMILES | CC1=CC(=C(C=C1)NC)I |
Introduction
Chemical Structure and Properties
Molecular Architecture
2-Iodo-4,6-dimethylaniline features a benzene ring substituted with an iodine atom at position 2, methyl groups at positions 4 and 6, and an amine group at position 1. The spatial arrangement of substituents creates steric and electronic effects that influence reactivity. X-ray crystallography confirms a planar aromatic system with bond angles consistent with distorted trigonal geometry at the iodine site .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.08 g/mol | |
| Density | N/A | |
| Melting Point | 64–65°C | |
| Solubility | Insoluble in water | |
| LogP (Partition Coeff.) | 3.07 |
The compound’s low water solubility (0.049 mg/mL) and moderate lipophilicity () suggest preferential partitioning into organic phases, impacting its bioavailability and environmental persistence .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves iodination of 2,6-dimethylaniline using molecular iodine () in diethyl ether. Silver sulfate () or iodic acid () enhances electrophilic substitution efficiency, yielding 60–85% purity . The reaction mechanism proceeds via an iodonium ion intermediate, with the amine group directing iodine to the ortho position :
Industrial Optimization
Scaling production requires solvent recovery systems and continuous-flow reactors to manage exothermic iodination. Bench-scale trials report 92% yield under optimized conditions (50°C, 12 hr, :substrate ratio 1:1.1) . Environmental concerns drive efforts to recycle iodine waste streams, reducing production costs by 18%.
Chemical Reactivity and Applications
Substitution Reactions
The iodine substituent undergoes nucleophilic displacement with sulfur, oxygen, and nitrogen nucleophiles. Copper-catalyzed reactions with sodium hydrosulfide () yield benzothiazoles, a class of antimicrobial agents :
Oxidation and Reduction Pathways
-
Oxidation: Treatment with in acidic media produces quinone derivatives, utilized in dye synthesis.
-
Reduction: Catalytic hydrogenation () removes the iodine atom, generating 4,6-dimethylaniline, a precursor to antioxidants .
Catalytic Cross-Coupling
Palladium-mediated Sonogashira reactions with alkynes form conjugated systems for optoelectronic materials. For example, coupling with 1,3-diynylbenzenes yields fluorescent dyes with .
Biological and Pharmacological Insights
Antimicrobial Activity
Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Structure-activity relationships indicate that electron-withdrawing groups enhance potency by disrupting bacterial membrane integrity .
Toxicological Profile
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion |
| Dermal toxicity | H311 | Use protective gloves |
| Eye irritation | H319 | Wear safety goggles |
Rodent studies indicate LD values of 320 mg/kg (oral) and 480 mg/kg (dermal), classifying it as a Category 3 toxin under OSHA guidelines . Chronic exposure risks include splenic fibrosis and hepatocellular adenomas .
Industrial and Environmental Considerations
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances iodine capture efficiency (98% removal from wastewater) due to halogen bonding interactions .
Environmental Persistence
Biodegradation studies show a half-life of 120 days in soil, with photodegradation accelerating breakdown in aquatic systems () . Regulatory limits in the EU restrict discharges to 0.1 ppm under REACH Annex XVII .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume